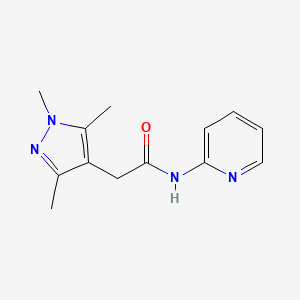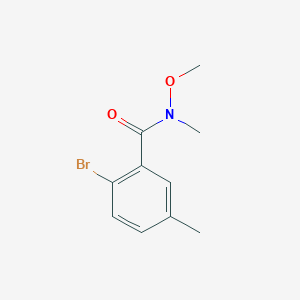
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is a synthetic compound that belongs to the class of quinoline derivatives. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline is not fully understood. However, it has been suggested that this compound interacts with metal ions through a coordination complex formation, leading to the emission of fluorescence. Furthermore, the photosensitizing properties of this compound are attributed to its ability to generate reactive oxygen species upon irradiation, which can induce cell death in cancer cells.
Biochemical and physiological effects:
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has been shown to have minimal toxicity and low cytotoxicity in vitro. It has also been shown to have low binding affinity for human serum albumin, suggesting that it has good pharmacokinetic properties. In addition, this compound has been shown to have a high selectivity for metal ions, making it a potential candidate for the detection of metal ions in biological samples.
実験室実験の利点と制限
One of the main advantages of using 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used in a variety of assays for the detection of metal ions in biological samples. However, one of the limitations of using this compound is its potential phototoxicity, which can affect the viability of cells in vitro. Therefore, caution should be taken when using this compound in cell-based assays.
将来の方向性
There are several future directions for the research and development of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline. One potential direction is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, further studies are needed to investigate the potential applications of this compound in photodynamic therapy and the development of new antibiotics. Finally, the development of new synthesis methods for this compound could lead to improved yields and purity, making it more accessible for scientific research.
合成法
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline involves several steps. The starting material is 8-methylquinoline, which is reacted with chloroacetyl chloride to form 2-chloro-8-methylquinoline. The intermediate is then reacted with 3,5-dimethylmorpholine-4-carbonyl chloride to form the final product. The yield of this synthesis method is high, and the purity of the product is also excellent.
科学的研究の応用
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline has various scientific research applications. This compound is widely used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer for photodynamic therapy, which is a promising approach for cancer treatment. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)-(3,5-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-10-5-4-6-13-7-14(16(18)19-15(10)13)17(21)20-11(2)8-22-9-12(20)3/h4-7,11-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSXCNGSZKCEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=CC3=CC=CC(=C3N=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,5-dimethylmorpholine-4-carbonyl)-8-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Quinolinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2947854.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2,6-dichlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2947856.png)
![N-(3,5-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2947859.png)

![2-Ethyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947864.png)
![2-(2-(2-fluorophenyl)-2-oxoethyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2947865.png)
![2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2947867.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2947868.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)


![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)
